Bzl-D-met-ome hcl
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Overview
Description
“Bzl-D-met-ome hcl” is also known as N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride . It has a molecular formula of C13H19NO2SHCl and a molecular weight of 253.3736.46 g/mole .
Molecular Structure Analysis
The molecular structure of “Bzl-D-met-ome hcl” consists of a benzyl group (Bzl), a methyl group (Me), a D-methionine (D-Met), and a methyl ester (OMe), all bound to a hydrochloride (HCl) group .
Scientific Research Applications
Biological Activity and Drug Development
Biological Variation Responses in Analogs : A study by Cavicchioni et al. (2002) synthesized analogs, including for-Met-Ser(Bzl)-Phe-OMe, to investigate the importance of a bulky protecting group on the side-chain of a hydrophilic residue at position 2 on the biological activities of human neutrophils. Results indicated that these compounds did not trigger a good chemotactic response but improved superoxide anion production and lysozyme release, suggesting implications for immune response modulation (Cavicchioni, Turchetti, & Spisani, 2002).
Protease-catalyzed Tripeptide Synthesis : Research by So, Shin, & Kim (2000) on the enzymatic synthesis of tripeptides, such as Bz-Arg-Gly-Asp(-OMe)-OH, highlights the potential for using similar compounds in peptide synthesis, potentially contributing to drug development and understanding protein interactions (So, Shin, & Kim, 2000).
Surface Treatment and Material Science
- Surface Treatment on Structural and Electronic Properties : Tari et al. (2013) explored the effects of surface treatments, including hydrochloric acid (HCl), on the structural and electronic properties of CdZnTe surfaces, which are relevant for radiation detectors. This study provides insights into the role of chemical treatments in modifying surface properties for technological applications (Tari, Aqariden, & Chang, 2013).
Novel Formulations for Disease Treatment
- Optimization of Drug Formulations : Leonardi et al. (2009) developed optimized chitosan microparticles for benznidazole (BZL), aiming to improve the solubility and absorption of drugs used in Chagas' disease treatment. This research exemplifies how chemical compounds can be formulated for enhanced therapeutic efficacy (Leonardi, Salomon, & Lamas, 2009).
Safety And Hazards
properties
IUPAC Name |
methyl (2R)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELBNOHMQZOBAL-UTONKHPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCSC)NCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bzl-D-met-ome hcl | |
CAS RN |
1272755-12-0 |
Source
|
Record name | D-Methionine, N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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